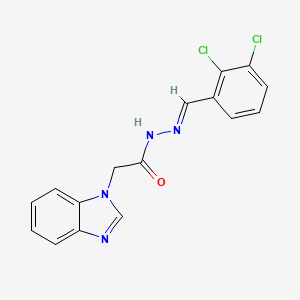![molecular formula C15H19N3OS2 B5697900 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide, commonly known as 'IBTA', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTA is a thiadiazole derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of IBTA is not fully understood. However, it has been suggested that IBTA exerts its biological activity by targeting various cellular pathways. IBTA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. IBTA has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
IBTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that IBTA has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial activity against various bacterial strains by disrupting the bacterial cell membrane. IBTA has been shown to reduce the production of pro-inflammatory cytokines, which are associated with the development of inflammatory diseases. Additionally, IBTA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
IBTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. IBTA has been found to have low toxicity, making it safe for use in cell culture and animal studies. However, IBTA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experimental settings. Additionally, IBTA has a short half-life, which can make it difficult to maintain a consistent concentration in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research of IBTA. One potential direction is to investigate the use of IBTA in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the potential of IBTA as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of IBTA and its potential use in the treatment of neurodegenerative diseases. The development of more potent and selective analogs of IBTA could also be a future direction for research.
Synthesemethoden
The synthesis of IBTA involves a multi-step process that starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutyl bromide, followed by the reaction with 4-methylthiophenol in the presence of a base. The final product is obtained through acetylation of the intermediate compound. The synthesis of IBTA has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
IBTA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBTA is in the field of medicinal chemistry. IBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antimicrobial activity against various bacterial strains. IBTA has been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, IBTA has been studied for its potential application in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10(2)8-14-17-18-15(21-14)16-13(19)9-20-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQODYDIRPOGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
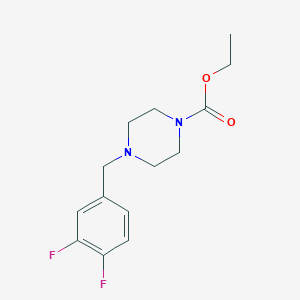
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

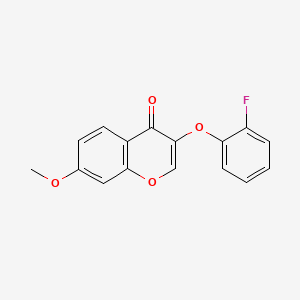
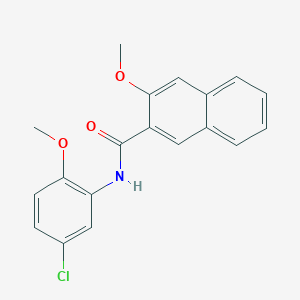
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
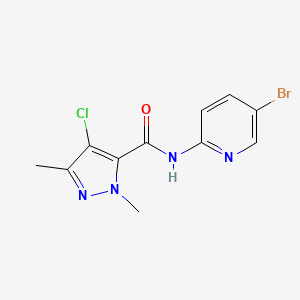
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)
